4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known by its CAS number 339278-34-1, belongs to the class of pyrazolones. Its IUPAC name is (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)-1,4-pentadien-3-one . Let’s break down its structure:
Structure:
!Compound Structure)
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of an aryl hydrazine with a β-diketone . The reaction proceeds through a cyclization step to form the pyrazolone ring. The specific synthetic route may vary, but the key steps include:
Hydrazinolysis: The aryl hydrazine reacts with the β-diketone to form the hydrazone intermediate.
Cyclization: The hydrazone undergoes intramolecular cyclization to yield the pyrazolone ring.
Industrial Production:: While not widely produced on an industrial scale, research laboratories synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, typically at the β-diketone moiety.
Reduction: Reduction of the nitro group is possible.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium hydroxide).
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to the formation of carboxylic acids, while reduction could yield amino derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential pharmacological activities due to its structural features.
Chemistry: Used as a building block in organic synthesis.
Industry: Limited industrial applications, but its reactivity makes it valuable in research.
Mechanism of Action
The exact mechanism remains an area of study. its potential targets and pathways likely involve interactions with enzymes or receptors due to its aromatic rings and functional groups.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H16Cl2N4O3 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
4-[N-(2,5-dichlorophenyl)-C-methylcarbonimidoyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H16Cl2N4O3/c1-14(26-20-13-16(24)7-12-19(20)25)21-22(15-5-3-2-4-6-15)27-28(23(21)30)17-8-10-18(11-9-17)29(31)32/h2-13,27H,1H3 |
InChI Key |
SXDWVJZRGXJHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)Cl)Cl)C2=C(NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.